molecular formula C11H10BrNO2 B1522361 methyl 2-(5-bromo-1H-indol-3-yl)acetate CAS No. 117235-22-0

methyl 2-(5-bromo-1H-indol-3-yl)acetate

Cat. No. B1522361
CAS RN: 117235-22-0
M. Wt: 268.11 g/mol
InChI Key: SSWHBDSYYMBTKI-UHFFFAOYSA-N
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Description

“Methyl 2-(5-bromo-1H-indol-3-yl)acetate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for “methyl 2-(5-bromo-1H-indol-3-yl)acetate” were not found, general methods for synthesizing indole derivatives involve alkylation and cycloaddition reactions .


Molecular Structure Analysis

The InChI code for “methyl 2-(5-bromo-1H-indol-3-yl)acetate” is 1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(5-bromo-1H-indol-3-yl)acetate” is a pale-yellow to yellow-brown solid . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Antiviral Applications

Methyl 5-Bromoindole-3-acetate derivatives have been synthesized and reported to exhibit antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents .

Anti-inflammatory Properties

Indole derivatives, including Methyl 5-Bromoindole-3-acetate, are known to possess anti-inflammatory properties. These compounds can be crucial in the development of new anti-inflammatory drugs, potentially offering alternative treatments for inflammatory diseases .

Anticancer and Antiproliferative Effects

The compound has been evaluated for its anticancer and antiproliferative effects. Research indicates that certain analogues of Methyl 5-Bromoindole-3-acetate have activities comparable to or better than cisplatin, a common chemotherapy drug, against various human cancer cell lines .

Antimicrobial Activity

Methyl 5-Bromoindole-3-acetate and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida albicans. This highlights its potential use in developing new antimicrobial agents .

Anti-hepatic Activities

Derivatives of Methyl 5-Bromoindole-3-acetate have been investigated for their anti-hepatic activities. These studies are crucial for understanding the compound’s potential in treating liver diseases and its role in hepatic protection .

Biotechnological Production

Advances in biotechnological production have highlighted the potential industrial applications of indole derivatives. Methyl 5-Bromoindole-3-acetate can be produced from glucose or tryptophan by fermentation, leading to the creation of halogenated and oxygenated derivatives with applications in flavor, fragrance, and as natural colorants with therapeutic potential .

Medicinal Applications of Metal Complexes

Indole-containing metal complexes, which can include Methyl 5-Bromoindole-3-acetate, have shown significant medicinal applications. These complexes are being studied for their biological and pharmacological activities, which could lead to the development of effective medicinal agents .

Chemopreventive Properties

Indole phytoalexins, which can be derived from Methyl 5-Bromoindole-3-acetate, have been shown to possess cancer chemopreventive properties. High consumption of cruciferous vegetables, which produce these compounds, may decrease human cancer risk, indicating the potential health benefits of these derivatives .

Safety And Hazards

The compound has been associated with hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives, including “methyl 2-(5-bromo-1H-indol-3-yl)acetate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and have shown promise in the treatment of various disorders .

properties

IUPAC Name

methyl 2-(5-bromo-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHBDSYYMBTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678532
Record name Methyl (5-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5-bromo-1H-indol-3-yl)acetate

CAS RN

117235-22-0
Record name Methyl (5-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (5-bromo-1H-indol-3-yl)-acetic acid (683 mg, 2.69 mmol) in methanol (6 mL) is added (trimethylsilyl)diazomethane (2.0 M solution in hexanes, approximately 6 mL) over two minutes at room temperature. The yellow mixture is concentrated. The residue is taken up in methanol and is concentrated several times to give of the title compound (710 mg, 99%). ES/MS m/e 266.2 (M−2).
Quantity
683 mg
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6 mL
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6 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Step H (1): To a solution of 2-(5-bromo-1H-indol-3-yl)acetic acid (1.0 g 3.94 mmol) in MeOH (5 mL) and Et2O (15 mL) was added (trimethylsilyl)diazomethane (2.0 M solution in hexanes, 10 mL). The reaction was stirred at rt for 2 h. The solvents were removed and the residue was purified by flash chromatography to yield 900 mg of methyl 2-(5-bromo-1H-indol-3-yl)acetate (yield 85%). 1H NMR (500 MHz, CDCl3) δ ppm 3.71 (s, 3 H) 3.72 (s, 2 H) 7.16 (d, J=2.14 Hz, 1 H) 7.21 (d, J=8.55 Hz, 1 H) 7.27 (dd, J=8.55, 1.83 Hz, 1 H) 7.72 (d, J=1.53 Hz, 1 H) 8.12 (s, 1 H)
[Compound]
Name
( 1 )
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0 (± 1) mol
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1 g
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10 mL
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5 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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